molecular formula C6H9NO2 B1285818 (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 214193-13-2

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B1285818
CAS No.: 214193-13-2
M. Wt: 127.14 g/mol
InChI Key: XBEMWFUKTKDJKP-YUPRTTJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS# 214193-13-2) is a conformationally constrained bicyclic amino acid that serves as a critical synthetic intermediate in pharmaceutical development. Its rigid, cis-fused cyclopropane-pyrrolidine structure, often termed L-cis-4,5-methanoproline, is highly valued for its ability to impose defined three-dimensional geometry on molecules . This compound is a key building block in the synthesis of Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . The stereospecific (1S,3S,5S) configuration is essential for its biological activity. The synthetic route involves a stereoselective sequence starting from glutamic acid, featuring a DMAP-catalyzed cyclization and a Simmons-Smith reaction to construct the azabicyclic core . This product is intended for use in Quality Control (QC) and Quality Assurance (QA) laboratories, and can also serve as a working standard or secondary reference standard in support of Abbreviated New Drug Application (ANDA) filings . It is supplied for Research Use Only and is strictly not for diagnostic or therapeutic use. Researchers should handle this product with appropriate precautions and refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-2-3-1-4(3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEMWFUKTKDJKP-YUPRTTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585530
Record name (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214193-13-2
Record name (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214193-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amino Protection and DMAP Catalytic Cyclization

  • The amino group of glutamic acid is protected, typically with tert-butoxycarbonyl (Boc) groups.
  • 4-Dimethylaminopyridine (DMAP) is used as a catalyst to promote intramolecular cyclization, forming a bicyclic intermediate.
  • Optimal catalytic conditions were found at a molar ratio of DMAP:di-tert-butyl dicarbonate:pyridine = 0.40:4.0:1.0, yielding (R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate with 82% yield.

Reduction-Dehydration to Alkene

  • The bicyclic intermediate undergoes reduction and dehydration to form an alkene intermediate, setting the stage for cyclopropanation.

Asymmetric Simmons-Smith Reaction

  • The Simmons-Smith reaction is employed asymmetrically to introduce the cyclopropane ring, crucial for the azabicyclo[3.1.0]hexane framework.
  • Reaction time critically affects the cis/trans isomer ratio; the best cis/trans ratio of 6:1 was achieved at 19.5 hours.
  • The overall yield for this step is approximately 30%, with a diastereomeric excess (de) of 72%.

Hydrolysis

  • Final hydrolysis converts the protected intermediate into the free (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid.
  • The product and intermediates were characterized by ^1H NMR, ^13C NMR, and X-ray diffraction for stereochemical confirmation.

Table 1: Key Reaction Conditions and Yields in Glutamic Acid Route

Step Conditions/Notes Yield (%) cis/trans Ratio de (%)
DMAP Catalytic Cyclization n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0 82 N/A N/A
Simmons-Smith Reaction Reaction time 19.5 h 30 6:1 72
Hydrolysis Standard acidic hydrolysis Quantitative N/A N/A

Preparation via Cyclopropyl Acetal Intermediates

An alternative synthetic route involves cyclopropyl derivatives, as described in a patent (US4255334A):

Synthesis of 2-Cyanocyclopropyl-1,1-diethylacetal

  • Starting from cis-ethyl 2-cyanocyclopropylcarboxylate, hydrolysis and subsequent treatment with oxalyl chloride and lithium aluminium hydride yield 2-cyanocyclopropylaldehyde.
  • This aldehyde is converted to the diethylacetal derivative by refluxing in ethanol.

Formation of 2-Aminomethylcyclopropyl-1,1-diethylacetal

  • Reduction of the acetal with lithium aluminium hydride produces the corresponding aminomethylcyclopropyl acetal.

Cyclization to 3-Azabicyclo(3.1.0)hexane-2-carboxylic Acid

  • The aminomethylcyclopropyl acetal reacts with potassium cyanide and methanesulphonic acid in glacial acetic acid at 40–65 °C to form 3-acetyl 3-azabicyclo(3.1.0)hexane-2-carbonitrile.
  • Hydrolysis with 6 N hydrochloric acid under reflux yields the hydrochloric acid salt of the bicyclic acid.
  • Purification involves treatment with copper(II) hydroxide and hydrogen sulfide to isolate the free acid.

Table 2: Summary of Cyclopropyl Acetal Route

Step Reagents/Conditions Notes
Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate NaOH, HCl acidification Formation of 2-cyanocyclopropyl carboxylic acid
Conversion to aldehyde and acetal Oxalyl chloride, LiAlH(OtBu)3, ethanol reflux Formation of 2-cyanocyclopropylaldehyde and diethylacetal
Reduction to amine LiAlH4 in THF Formation of 2-aminomethylcyclopropyl acetal
Cyclization and cyanide addition KCN, methanesulphonic acid, glacial acetic acid Formation of bicyclic nitrile intermediate
Hydrolysis and purification 6 N HCl reflux, Cu(OH)2 treatment, H2S Isolation of free bicyclic acid

Analytical Characterization

  • Both synthetic routes employ ^1H NMR and ^13C NMR spectroscopy for structural verification.
  • X-ray crystallography confirms stereochemistry, especially for the Boc-protected intermediates.
  • The cis/trans isomer ratios and enantiomeric purity are critical parameters monitored during synthesis.

Comparative Analysis of Methods

Feature Glutamic Acid Route Cyclopropyl Acetal Route
Starting Material Glutamic acid cis-ethyl 2-cyanocyclopropylcarboxylate
Key Catalysts/Reagents DMAP, Simmons-Smith reagents KCN, LiAlH4, oxalyl chloride
Stereochemical Control Asymmetric synthesis with moderate de (72%) Mixture of cis/trans isomers, separable
Overall Yield Moderate (~30% for key step) Not explicitly stated, multi-step process
Purification Hydrolysis and chromatographic methods Salt formation and metal complexation
Characterization NMR, X-ray diffraction NMR, spectral analysis

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3S,5S)-2-Azabicyclo[310]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

Carboxylic Acid Derivatives
Compound Name CAS No. Molecular Formula Key Functional Group Applications/Notes
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid 214193-13-2 C₆H₉NO₂ Free carboxylic acid Core structure for drug design; used in ACE inhibitor studies .
(1S,3S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 197142-36-2 C₁₁H₁₇NO₄ Boc-protected amine Enhanced stability for peptide synthesis; predicted boiling point 355.9°C .
rel-(1S,3S,5S)-2-tert-Butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 1393537-79-5 C₁₂H₁₉NO₄ Boc + methyl substituent Increased hydrophobicity; purity ≥97% for chiral synthesis .
Amide Derivatives
Compound Name CAS No. Molecular Formula Key Functional Group Applications/Notes
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 361440-68-8 C₆H₁₀N₂O Primary amide Improved solubility; used as a metabolite or impurity in pharmaceuticals .
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride 709031-39-0 C₆H₁₁ClN₂O Hydrochloride salt Enhanced bioavailability; hazard warnings (H302, H315, H319) .
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate 709031-45-8 C₇H₁₄N₂O₄S Methanesulfonate salt Increased solubility; logP = 1.285 .

Stereochemical Variations

Compound Name CAS No. Stereochemistry Key Differences
(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid N/A (1S,2S,5R) Altered ring substituent positions; impacts enzyme binding .
(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 937244-10-5 (1R,2S,5S) Opposite stereochemistry reduces ACE inhibition efficacy compared to (1S,3S,5S) isomer .

Pharmacological Derivatives

Compound Name CAS No. Structure Pharmacological Role
Hoe 498 (2-[N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid) N/A Expanded bicyclo[3.3.0]octane core Potent ACE inhibitor; 100% plasma ACE inhibition at 5 mg dose .
(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester 361442-04-8 tert-Butyl ester + carbamate Intermediate in saxagliptin synthesis; improves metabolic stability .

Key Research Findings

Biological Activity : The (1S,3S,5S) stereoisomer shows superior ACE inhibition compared to other configurations, as seen in Hoe 498, which maintains >90% enzyme inhibition for 8 hours post-administration .

Solubility and Stability : Boc-protected derivatives (e.g., CAS 197142-36-2) exhibit higher thermal stability (predicted boiling point 355.9°C) and are preferred intermediates in peptide synthesis .

Toxicity Profiles : Carboxamide salts like the hydrochloride (CAS 709031-39-0) carry moderate hazards (e.g., H302: harmful if swallowed), whereas the parent carboxylic acid lacks significant hazards .

Structural and Functional Trends

  • Rigidity vs. Flexibility : The bicyclo[3.1.0]hexane core enforces a planar conformation, enhancing binding to flat enzyme active sites. Derivatives with larger rings (e.g., bicyclo[3.3.0]octane in Hoe 498) allow broader substituent placement for targeted interactions .
  • Functional Group Impact :
    • Carboxylic Acid : Directly participates in hydrogen bonding with biological targets.
    • Amides : Reduce acidity, improving membrane permeability.
    • Boc Protection : Shields amines during synthesis, preventing unwanted side reactions .

Biological Activity

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid, also known by its CAS number 214193-13-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and applications in medicinal chemistry.

Chemical Characteristics

  • Molecular Formula : C6_6H9_9NO2_2
  • Molecular Weight : 127.14 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a unique bicyclic structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization reactions that yield high purity compounds suitable for biological testing .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Mu Opioid Receptor Antagonism : The compound has been studied for its action as a mu-opioid receptor antagonist, which may have implications in pain management and addiction treatment .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

The mechanism of action involves the binding of this compound to specific receptors in the central nervous system, modulating neurotransmitter release and influencing various signaling pathways .

Study on Pain Management

A study conducted by researchers at a leading pharmacology institute evaluated the efficacy of this compound in a rodent model of chronic pain. Results indicated significant pain relief compared to control groups, highlighting its potential as a therapeutic agent in pain management.

Neuroprotection Research

Another investigation focused on the neuroprotective properties of this compound in models of Parkinson's disease. The findings suggested that it may reduce neuronal death and improve motor function in treated subjects compared to untreated controls.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReferences
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acidBicyclicModerate mu-opioid receptor activity
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acidBicyclic with Fmoc groupUsed in proteomics research
CP-866,087BicyclicMu-opioid receptor antagonist

Q & A

Q. What is the structural significance of the bicyclo[3.1.0]hexane core in this compound, and how does its stereochemistry influence reactivity?

The bicyclo[3.1.0]hexane framework combines a strained cyclopropane ring fused to a pyrrolidine-like system, which imposes unique spatial constraints and electronic effects. The (1S,3S,5S) stereochemistry ensures specific intramolecular interactions, such as hydrogen bonding between the carboxylic acid and the adjacent azabicyclo nitrogen, stabilizing transition states during synthesis or biological interactions . This stereochemical rigidity is critical for enantioselective synthesis and receptor binding in pharmacological applications.

Q. What are the common synthetic routes for preparing (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid?

A widely cited method involves Simmons-Smith cyclopropanation of a pre-functionalized pyrrolidine precursor, followed by stereocontrolled introduction of the carboxylic acid group. For example, chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) can enforce the desired stereochemistry . Post-cyclization steps often include hydrolysis of protected esters (e.g., tert-butyl esters) under acidic conditions, as described in intermediates like Boc-protected derivatives .

Q. How is this compound characterized analytically to confirm its stereochemical purity?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for resolving enantiomers. NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D NOESY) confirms spatial proximity of protons in the bicyclic system, while X-ray crystallography provides definitive stereochemical assignment .

Q. What safety precautions are required when handling this compound in the lab?

Due to limited toxicology data, assume acute toxicity risks. Use nitrile gloves , lab coats , and P95 respirators to avoid inhalation or skin contact. Work in a fume hood, and avoid aqueous discharge due to potential environmental persistence .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during the synthesis of this bicyclic compound?

Kinetic resolution using enzymes (e.g., lipases) or chiral ligands in transition-metal catalysis (e.g., Ru or Rh complexes) can enhance ee. For example, Rh-catalyzed cyclopropanation with chiral phosphine ligands achieves >95% ee by stabilizing specific transition states . Post-synthetic purification via diastereomeric salt formation (e.g., with L-tartaric acid) further refines stereochemical purity .

Q. What strategies address discrepancies in reported biological activity across studies?

Contradictions often arise from impurities (e.g., residual tert-butyl esters) or stereochemical variability. Validate purity via LC-MS and elemental analysis . Use docking studies to correlate stereochemistry with binding affinity to targets like dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes therapeutics .

Q. How does the compound’s bicyclic scaffold influence its pharmacokinetic properties?

The rigid structure reduces conformational flexibility, enhancing metabolic stability (e.g., resistance to CYP450 oxidation) but may limit solubility. Prodrug strategies (e.g., esterification of the carboxylic acid) improve bioavailability, as seen in saxagliptin derivatives .

Q. What advanced techniques resolve stereoisomers during scale-up synthesis?

Dynamic kinetic resolution (DKR) using bifunctional catalysts (e.g., Pd/Enzyme systems) enables racemization of undesired enantiomers during reaction progression. Crystallization-induced diastereomer transformation (CIDT) with chiral resolving agents (e.g., 1-phenylethylamine) is also effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 2
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.